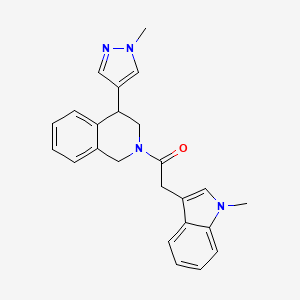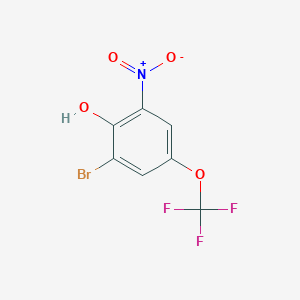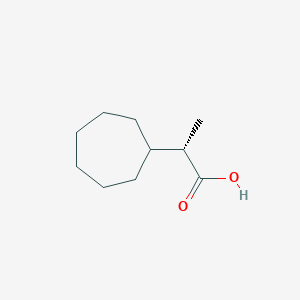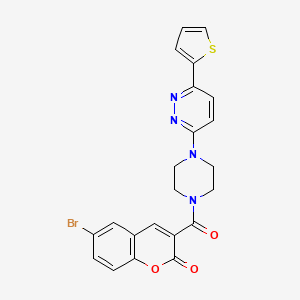![molecular formula C13H25NO5 B2650431 (3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 2260918-06-5](/img/structure/B2650431.png)
(3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid” is a chemical compound with the molecular formula C13H25NO5 .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(7-10(15)16)14-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m1/s1 . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.34 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 8 . The exact mass and the monoisotopic mass of the compound is 275.17327290 g/mol . The topological polar surface area is 84.9 Ų . The heavy atom count is 19 .科学研究应用
Sorption to Soil and Organic Matter
Research by Werner et al. (2012) explores the sorption of phenoxy herbicides, including compounds structurally similar to "(3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid," to soil, organic matter, and minerals. The study suggests that soil organic matter and iron oxides are significant sorbents for these compounds. This finding is critical for understanding the environmental fate of such chemicals and their potential impact on agriculture and soil chemistry (Werner, Garratt, & Pigott, 2012).
Chemical Safety and Explosion Hazards
Hedlund et al. (2014) discuss the safety concerns associated with chemical mixtures involving similar compounds. Through the analysis of an accident involving nitric acid and isopropanol, the study underscores the importance of handling chemicals with care, particularly those used in industrial cleaning processes. This research highlights the broader learning potential regarding the safe use of chemicals in various industries (Hedlund, Nielsen, Mikkelsen, & Kragh, 2014).
Flavor Compounds in Foods
Smit, Engels, and Smit (2009) review the production and breakdown pathways of branched aldehydes, akin to the structural characteristics of "(3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid," and their relevance to food flavors. Understanding these pathways is essential for controlling the formation of desired levels of flavor compounds in food products (Smit, Engels, & Smit, 2009).
Environmental Fate of Oxo-process Chemicals
Staples (2001) investigates the environmental fate and aquatic effects of oxo-process chemicals, including butyl acetate and isobutyl alcohol, which share some functional similarities with "(3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid." The study indicates that these compounds are generally of low concern to aquatic life due to their rapid biodegradation and negligible threat to water organisms (Staples, 2001).
Atmospheric Aerosols and Air Quality
Kawamura and Bikkina (2016) provide an overview of the molecular distributions of water-soluble dicarboxylic acids and related compounds in atmospheric aerosols. This research is crucial for understanding the sources, formation pathways, and environmental impacts of these compounds, potentially including those structurally related to "(3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid," on air quality and climate regulation (Kawamura & Bikkina, 2016).
属性
IUPAC Name |
(3R)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(7-10(15)16)14-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUKKJIUWXNGKR-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-((2,5-Dimethoxyphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2650349.png)

![3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2650351.png)
![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2650352.png)


![3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2650357.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2650358.png)





![3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)